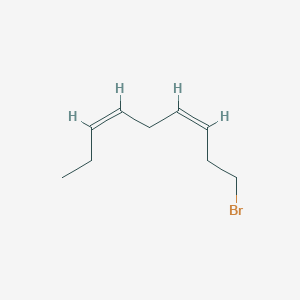
(3Z,6Z)-1-Bromonona-3,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,6Z)-1-Bromonona-3,6-diene is an organic compound characterized by the presence of bromine and two conjugated double bonds in a nine-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6Z)-1-Bromonona-3,6-diene typically involves the bromination of nona-3,6-diene. One common method includes the addition of bromine (Br2) to nona-3,6-diene in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions. The reaction is usually monitored by gas chromatography to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z,6Z)-1-Bromonona-3,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bonds can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Addition: Bromine (Br2) or hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Formation of nona-3,6-diene-1-ol or nona-3,6-diene-1-amine.
Addition: Formation of 1,2-dibromonona-3,6-diene or nona-3,6-diene-1,2-diol.
Oxidation: Formation of nona-3,6-diene-1,2-epoxide.
Reduction: Formation of nona-3,6-diene.
Scientific Research Applications
(3Z,6Z)-1-Bromonona-3,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z,6Z)-1-Bromonona-3,6-diene involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds can participate in electron transfer reactions, affecting redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3Z,6Z)-1,3,6,9-Tetraenes: Compounds with similar conjugated double bond systems.
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a longer carbon chain and additional double bonds.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another long-chain polyene with similar structural features.
Uniqueness
(3Z,6Z)-1-Bromonona-3,6-diene is unique due to the presence of a bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations. Its conjugated double bond system also makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H15Br |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
(3Z,6Z)-1-bromonona-3,6-diene |
InChI |
InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7H,2,5,8-9H2,1H3/b4-3-,7-6- |
InChI Key |
SREJGOUZLGSTHN-CWWKMNTPSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\CCBr |
Canonical SMILES |
CCC=CCC=CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)
![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)

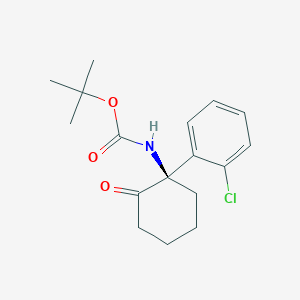
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)

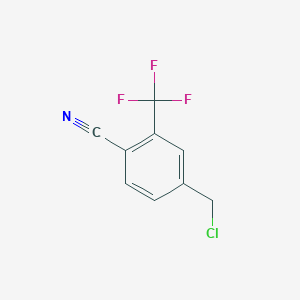
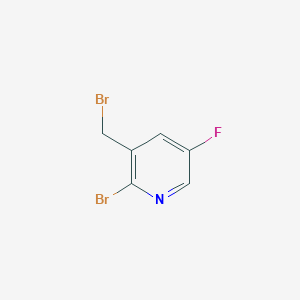

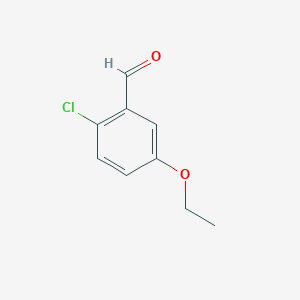
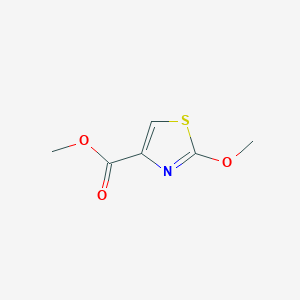
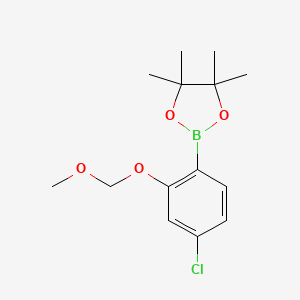
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
